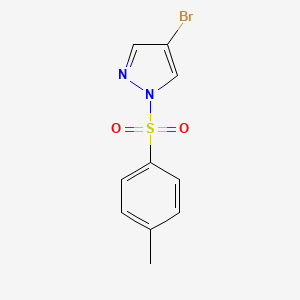

4-bromo-1-tosyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S/c1-8-2-4-10(5-3-8)16(14,15)13-7-9(11)6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKOINRPMVFMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554844 | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116228-41-2 | |

| Record name | 4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116228-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-bromo-1-tosyl-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 4-bromo-1-tosyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in modern medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals, and its strategic functionalization is paramount for developing novel therapeutic agents[1][2]. This document details two primary synthetic routes, offering researchers the flexibility to select a strategy based on starting material availability and laboratory capabilities. The core of this guide is a detailed, field-proven protocol for the N-tosylation of 4-bromo-1H-pyrazole, which is often the more direct and efficient approach. An alternative route via the bromination of 1-tosyl-1H-pyrazole is also discussed. This guide is designed for researchers, chemists, and drug development professionals, emphasizing the mechanistic rationale behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of this compound

The pyrazole nucleus is a cornerstone of contemporary drug design, valued for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][3]. The compound this compound (CAS No. 116228-41-2) serves as a particularly valuable building block for several reasons:

-

The 4-Bromo Position: The bromine atom at the C4 position of the pyrazole ring is a versatile synthetic handle. It is ideally positioned for participation in a wide array of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings[4]. This allows for the controlled and precise introduction of diverse molecular fragments, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

-

The N-Tosyl Group: The p-toluenesulfonyl (tosyl) group serves as a robust protecting group for the pyrazole nitrogen. This is critical in multi-step syntheses where the acidic N-H proton could interfere with subsequent reactions involving strong bases or organometallic reagents. The tosyl group is stable under a variety of reaction conditions but can be removed when necessary.

-

Combined Utility: The combination of a reactive bromine atom and a protected nitrogen makes this molecule an ideal intermediate for constructing complex, polysubstituted pyrazole derivatives, which are frequently pursued in drug discovery programs[2].

Overview of Synthetic Strategies

Two logical and validated retrosynthetic pathways can be envisioned for the . The choice between them typically depends on the commercial availability and cost of the starting materials.

-

Route A (Recommended): N-Tosylation of commercially available 4-bromo-1H-pyrazole. This is the most direct approach.

-

Route B (Alternative): Electrophilic bromination of 1-tosyl-1H-pyrazole. This route requires the initial synthesis of the N-tosylated pyrazole.

Caption: Primary synthetic routes to this compound.

Recommended Synthetic Protocol: N-Tosylation of 4-bromo-1H-pyrazole (Route A)

This method is favored for its efficiency and reliance on the readily available starting material, 4-bromo-1H-pyrazole.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic substitution mechanism. The base deprotonates the acidic N-H proton of the pyrazole ring, creating a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl) and displacing the chloride leaving group.

Caption: Mechanism of N-Tosylation.

Experimental Protocol

This protocol is adapted from standard tosylation and N-protection procedures[3][5][6].

Table 1: Reagents and Materials

| Reagent/Material | CAS No. | Molecular Wt. | Amount (10 mmol scale) | Molar Eq. | Notes |

| 4-bromo-1H-pyrazole | 2075-45-8 | 146.97 g/mol | 1.47 g | 1.0 | Starting material. |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 g/mol | 2.10 g | 1.1 | Reagent grade, ensure it is dry. |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 2.1 mL (1.52 g) | 1.5 | Use freshly distilled over CaH₂. |

| 4-Dimethylaminopyridine (DMAP) | 1192-15-0 | 122.17 g/mol | 122 mg | 0.1 | Catalyst. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 50 mL | - | Reaction solvent. |

| Hydrochloric Acid (1 M aq.) | 7647-01-0 | - | ~30 mL | - | For workup. |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | ~30 mL | - | For workup. |

| Brine (Saturated NaCl aq.) | 7647-14-5 | - | ~30 mL | - | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - | Drying agent. |

Step-by-Step Procedure:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Base and Catalyst: Sequentially add triethylamine (2.1 mL, 15.0 mmol) and DMAP (122 mg, 1.0 mmol) to the cooled solution.

-

Addition of TsCl: Add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The product spot should be significantly less polar than the starting material.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl (30 mL) to quench the reaction and neutralize the excess triethylamine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (1 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1) to afford this compound as a solid.

Characterization

-

Physical State: Expected to be a white to off-white solid.

-

Molecular Weight: 301.16 g/mol [7].

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

¹³C NMR (predicted, CDCl₃, 101 MHz):

-

δ ~146 (C-SO₂).

-

δ ~142 (Pyrazole C5).

-

δ ~134 (C-CH₃ of tosyl).

-

δ ~130 (CH of tosyl).

-

δ ~128 (CH of tosyl).

-

δ ~127 (Pyrazole C3).

-

δ ~95 (C-Br of pyrazole).

-

δ ~22 (CH₃ of tosyl). (Note: These are estimated chemical shifts based on known data for similar structures)[10].

-

Alternative Synthetic Protocol: Bromination of 1-tosyl-1H-pyrazole (Route B)

This route is a viable alternative if 1-tosyl-1H-pyrazole is more readily available than its 4-bromo counterpart.

Reaction Mechanism

This reaction is a classic electrophilic aromatic substitution. The pyrazole ring, even when N-tosylated, is sufficiently electron-rich to react with an electrophilic bromine source like N-bromosuccinimide (NBS). The attack occurs preferentially at the C4 position, which is the most electron-rich and sterically accessible position on the ring.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. beilstein-archives.org [beilstein-archives.org]

Introduction: The Strategic Importance of 4-bromo-1-tosyl-1H-pyrazole

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-bromo-1-tosyl-1H-pyrazole

In the landscape of modern drug discovery and synthetic organic chemistry, the pyrazole scaffold is a privileged heterocycle, forming the core of numerous approved pharmaceutical agents like Celecoxib and Viagra.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry. The strategic functionalization of this ring system is paramount for modulating pharmacological activity.

This guide focuses on This compound (CAS No. 116228-41-2), a highly versatile and synthetically valuable intermediate.[3] The molecule is engineered for maximum utility:

-

The 4-Bromo Group : This serves as a key synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. It provides a reliable site for introducing carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[4]

-

The N1-Tosyl Group : The p-toluenesulfonyl (tosyl) group is not merely a placeholder. It functions as a robust protecting group that modulates the reactivity of the pyrazole ring. As a potent electron-withdrawing group, it influences the electronics of the heterocycle and can direct regioselectivity in certain reactions. Crucially, it can be reliably cleaved under specific conditions to reveal the N-H proton, allowing for further derivatization.[5][6]

This document provides an in-depth exploration of the synthesis, core chemical properties, and extensive synthetic applications of this compound, offering field-proven insights for researchers in drug development and process chemistry.

Synthesis and Physicochemical Characterization

The most direct and common synthesis of this compound involves the N-tosylation of commercially available 4-bromo-1H-pyrazole. This approach is efficient and scalable.

Experimental Protocol: Synthesis of this compound

Methodology:

-

Reaction Setup : To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.2 eq.) or sodium hydride (1.1 eq.).

-

Tosylating Agent Addition : Slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) in the same solvent. The slow addition is critical to control the exotherm of the reaction.

-

Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification : Upon completion, quench the reaction with water. If using an organic solvent like DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

Causality Behind Choices :

-

Base : Triethylamine is a convenient and mild organic base. For a more robust and irreversible deprotonation, sodium hydride is used, which can drive the reaction to completion more effectively.

-

Solvent : Anhydrous aprotic solvents are essential to prevent the hydrolysis of tosyl chloride and the formation of unwanted byproducts.

-

Temperature Control : Starting the reaction at 0 °C mitigates the initial exothermic reaction upon addition of the highly reactive tosyl chloride, preventing potential side reactions and ensuring a controlled process.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of the title compound.

| Property | Value | Reference(s) |

| CAS Number | 116228-41-2 | [3][7][8] |

| Molecular Formula | C₁₀H₉BrN₂O₂S | [3] |

| Molecular Weight | 301.16 g/mol | [7] |

| Appearance | White to off-white solid | General Observation |

| Purity | Typically ≥98% | [7] |

| ¹H NMR (CDCl₃) | δ ~7.9 (s, 1H), 7.8 (d, 2H), 7.6 (s, 1H), 7.3 (d, 2H), 2.4 (s, 3H) | [4] (Analogous) |

| ¹³C NMR (CDCl₃) | δ ~146, 139, 134, 130, 128, 127, 95, 22 | [9] (Analogous) |

Note: Exact NMR shifts may vary slightly based on solvent and instrument calibration. The provided values are typical for this structural class.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its predictable and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, enabling the coupling of aryl halides with boronic acids or their esters.[10] this compound is an excellent substrate for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position.

Protocol: Suzuki-Miyaura Coupling of this compound

-

Reaction Setup : In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent and Degassing : Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water. Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition : Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq.), under a positive pressure of inert gas.

-

Heating : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 4-aryl-1-tosyl-1H-pyrazole product.[11][12]

Expertise & Causality :

-

Catalyst Choice : Pd(dppf)Cl₂ is a robust and highly effective catalyst for Suzuki couplings involving heteroaryl halides.[11] The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.

-

Base and Solvent : The aqueous base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[10] The choice of solvent ensures that both the organic and inorganic reagents are sufficiently soluble.

Heck-Mizoroki Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for synthesizing substituted olefins.[13][14] This reaction allows for the introduction of vinyl groups at the C4 position of the pyrazole core.

Protocol: Heck Reaction with this compound

-

Reaction Setup : Combine this compound (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), a palladium source like Pd(OAc)₂ (0.05 eq.), and a phosphine ligand such as P(o-tolyl)₃ (0.1 eq.) in a sealed tube.

-

Base and Solvent : Add a base, typically a hindered organic base like triethylamine or a solid inorganic base like K₂CO₃ (1.5-2.0 eq.), and a polar aprotic solvent such as DMF or acetonitrile.

-

Heating : Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours.

-

Workup and Purification : After cooling, filter the reaction mixture to remove inorganic salts, dilute with water, and extract with an organic solvent. Purify the product via column chromatography.[15][16]

Expertise & Causality :

-

Ligand : The phosphine ligand is crucial for stabilizing the Pd(0) active species and promoting the oxidative addition step.[14]

-

Base : The base is required to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[13]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[17] This allows for the direct amination of the C4 position of the pyrazole ring.

Protocol: Buchwald-Hartwig Amination of this compound

-

Reaction Setup : In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a specialized phosphine ligand (e.g., tBuDavePhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq.).

-

Reagent Addition : Add this compound (1.0 eq.), the desired amine (1.2 eq.), and an anhydrous solvent such as toluene or dioxane.

-

Heating : Seal the vessel and heat to 80-110 °C until the reaction is complete.

-

Workup and Purification : Cool the mixture, quench carefully with water, and extract with an organic solvent. The product is purified by column chromatography.[18][19]

Expertise & Causality :

-

Ligand Selection : The success of Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands like tBuDavePhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[19][20]

-

Inert Atmosphere : The Pd(0) species in the catalytic cycle is highly sensitive to oxygen. Therefore, maintaining strictly anaerobic conditions is essential for catalytic turnover and to prevent catalyst decomposition.

Caption: Key cross-coupling reactions of this compound.

Deprotection (Detosylation)

The ultimate utility of the tosyl group is its removability. Cleavage of the N-S bond unmasks the N-H of the pyrazole ring, providing a site for further functionalization or for the final active pharmaceutical ingredient (API) structure.

Protocol: Cleavage of the N-Tosyl Group

-

Reaction Setup : Dissolve the N-tosylated pyrazole (1.0 eq.) in a suitable solvent like THF or a mixture of EtOH/DMSO.

-

Base Addition : Add a strong base, such as potassium t-butoxide (KOtBu) or sodium ethoxide (NaOEt) (2.0-3.0 eq.).

-

Reaction Conditions : Stir the reaction at temperatures ranging from -30 °C to 45 °C, depending on the substrate and base used.[5] The reaction is typically complete within a few hours.

-

Workup and Purification : Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl), and extract the product with an organic solvent. After standard workup, the N-H pyrazole can be purified by crystallization or chromatography.

Expertise & Causality :

-

Mechanism : The deprotection proceeds via a nucleophilic attack on the sulfonyl group or an elimination pathway, facilitated by the strong base. The choice of base and temperature is critical to achieve clean conversion without degrading other functional groups on the molecule.[5][21]

Caption: Synthetic utility of the N-tosyl group via deprotection.

Conclusion

This compound is a quintessential example of a modern building block in synthetic chemistry. It is engineered for versatility, offering a stable, reactive handle for a multitude of high-yield, regioselective transformations. Its participation in cornerstone reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allows for the systematic and efficient construction of complex molecular architectures. The reliability of the tosyl group as both a protecting and activating group, coupled with its straightforward removal, solidifies the role of this compound as an indispensable tool for researchers and scientists dedicated to the advancement of drug discovery and materials science.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Institutes of Health (NIH).

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.

- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Research Journal of Pharmacy and Technology.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. (2021). Acta Crystallographica Section E: Crystallographic Communications.

- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate.

- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.). ResearchGate.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- (PDF) Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. (2021). ResearchGate.

- Heck Reaction. (n.d.). Organic Chemistry Portal.

- Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). National Institutes of Health (NIH).

- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). ScienceDirect.

- Robust Buchwald–Hartwig amination enabled by ball-milling. (n.d.). Royal Society of Chemistry.

- Synthesis of β-Tosylethylhydrazine and Its Use in Preparation of N-Protected Pyrazoles and 5-Aminopyrazoles. (2006). ResearchGate.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). ResearchGate.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México.

- heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (2011). HETEROCYCLES.

- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube.

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube.

- Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). ResearchGate.

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health (NIH).

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound | 116228-41-2 [sigmaaldrich.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 116228-41-2 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Heck Reaction [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to 4-bromo-1-tosyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-bromo-1-tosyl-1H-pyrazole, a versatile heterocyclic compound with significant applications in synthetic chemistry and drug discovery. With the CAS Number 116228-41-2, this molecule serves as a critical building block for the synthesis of a wide array of more complex molecular architectures.[1][2][3] This document will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for the modern researcher.

Compound Profile and Physicochemical Properties

This compound is a substituted pyrazole featuring a bromine atom at the 4-position and a tosyl (p-toluenesulfonyl) group attached to one of the nitrogen atoms of the pyrazole ring. This unique substitution pattern imparts a valuable combination of stability and reactivity, making it a cornerstone intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 116228-41-2 | [1][2][3] |

| Molecular Formula | C₁₀H₉BrN₂O₂S | [3] |

| Molecular Weight | 301.16 g/mol | [2][3] |

| Purity | Typically ≥98% | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | Store in a cool, dry place | [3] |

The tosyl group acts as a robust protecting group for the pyrazole nitrogen, enhancing the compound's stability and allowing for selective reactions at other positions. Simultaneously, the bromine atom at the C4 position serves as a versatile synthetic handle for a variety of cross-coupling reactions.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available pyrazole precursor. The following protocol is a representative method based on established synthetic transformations for analogous compounds.

Conceptual Workflow of Synthesis

The synthesis logically proceeds through the bromination of a protected pyrazole, followed by the introduction of the tosyl group. This sequence is critical to ensure the desired regioselectivity.

Sources

Spectroscopic Data of 4-bromo-1-tosyl-1H-pyrazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-tosyl-1H-pyrazole is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole core is a common scaffold in numerous pharmaceuticals, and the strategic placement of a bromine atom and a tosyl protecting group offers a handle for further synthetic modifications, making it a valuable building block in drug discovery and development.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and quality control.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. We will delve into the principles and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective.

Molecular Structure and Key Features

The structure of this compound combines a five-membered aromatic pyrazole ring with a bromine substituent at the 4-position and a p-toluenesulfonyl (tosyl) group attached to one of the nitrogen atoms. This arrangement dictates the expected spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms in a molecule.[4][5][6][7] For this compound, the ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance (400 MHz or higher), for optimal signal dispersion.

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phasing and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Expected ¹H NMR Data and Interpretation

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-3 (pyrazole) | 7.5 - 7.8 | Doublet | 1H | ~2-3 | The electron-withdrawing tosyl group and adjacent nitrogen deshield this proton. It will be coupled to H-5. |

| H-5 (pyrazole) | 8.0 - 8.3 | Doublet | 1H | ~2-3 | This proton is also deshielded and coupled to H-3. |

| H-2', H-6' (tosyl) | 7.8 - 8.0 | Doublet | 2H | ~8-9 | Protons ortho to the sulfonyl group are significantly deshielded. They are coupled to the meta protons. |

| H-3', H-5' (tosyl) | 7.3 - 7.5 | Doublet | 2H | ~8-9 | Protons meta to the sulfonyl group are less deshielded and coupled to the ortho protons. |

| CH₃ (tosyl) | 2.4 - 2.5 | Singlet | 3H | - | The methyl group protons are in a shielded environment and appear as a singlet. |

Causality in Interpretation: The electron-withdrawing nature of the tosyl group and the bromine atom significantly influences the chemical shifts of the pyrazole protons, shifting them downfield. The characteristic AA'BB' splitting pattern of the p-substituted tosyl group is a key diagnostic feature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.[4][9] Each unique carbon atom in this compound will give a distinct signal.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required compared to ¹H NMR due to the lower natural abundance of ¹³C.[8]

-

Instrumentation: The same NMR spectrometer as for ¹H NMR can be used.

-

Data Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

-

Spectral Width: A wider spectral width is needed (e.g., 0-200 ppm).

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.[8]

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.

Expected ¹³C NMR Data and Interpretation

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-3 (pyrazole) | 130 - 135 | Aromatic pyrazole carbon. |

| C-4 (pyrazole) | 90 - 95 | The carbon directly attached to the bromine atom will be significantly shielded due to the heavy atom effect. |

| C-5 (pyrazole) | 140 - 145 | Aromatic pyrazole carbon, deshielded by the adjacent nitrogen. |

| C-1' (tosyl) | 135 - 140 | Quaternary carbon of the tosyl group attached to the sulfur atom. |

| C-2', C-6' (tosyl) | 128 - 132 | Aromatic carbons ortho to the sulfonyl group. |

| C-3', C-5' (tosyl) | 125 - 129 | Aromatic carbons meta to the sulfonyl group. |

| C-4' (tosyl) | 145 - 150 | Quaternary carbon of the tosyl group attached to the methyl group. |

| CH₃ (tosyl) | 20 - 25 | Aliphatic carbon of the methyl group. |

Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust method for structure confirmation. 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and confirm connectivity.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Grind 1-2 mg of the compound with ~100 mg of dry KBr and press it into a thin, transparent pellet.[8] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Expected IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3200 | C-H stretch | Aromatic (pyrazole and tosyl) |

| 1590 - 1610 | C=C stretch | Aromatic rings |

| 1350 - 1380 | Asymmetric SO₂ stretch | Sulfonyl |

| 1160 - 1190 | Symmetric SO₂ stretch | Sulfonyl |

| 1000 - 1100 | S-N stretch | Sulfonamide |

| 600 - 800 | C-Br stretch | Bromo group |

Authoritative Grounding: The characteristic strong absorptions for the sulfonyl group (SO₂) are definitive markers for the presence of the tosyl moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[11]

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected MS Data and Interpretation

-

Molecular Ion Peak ([M+H]⁺): The expected molecular weight of this compound (C₁₀H₉BrN₂O₂S) is 300.96 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern for the molecular ion will be observed at m/z [M+H]⁺ and [M+2+H]⁺ with nearly equal intensity.

-

Fragmentation: Common fragmentation pathways may involve the loss of the tosyl group or cleavage of the pyrazole ring.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the underlying principles and experimental protocols. By following these methodologies, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evalu

- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- Supporting Inform

- Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). PubMed Central.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [No Source]

- 4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem - NIH.

- This compound. CymitQuimica.

- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

- Pyrazole synthesis. Organic Chemistry Portal.

- 1H-pyrazole, 4-bromo-1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl- - Optional[1H NMR] - Spectrum. SpectraBase.

- 1H-Pyrazole, 4-bromo-. the NIST WebBook.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- 2075-45-8|4-Bromo-1H-pyrazole|BLD Pharm. [No Source]

- NMR - Interpret

- NMR Spectroscopy. YouTube.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- How to read NMR spectra from the basics (chemical shift, integration r

- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.

- 4-Bromo-1-methylpyrazole(15803-02-8) 1H NMR. ChemicalBook.

- 4-bromo-1-{[5-(1H-pyrazol-1-ylcarbonyl)-2-furyl]methyl}. SpectraBase.

- 1H-Pyrazole, 4-bromo-1-methyl-. PubChem.

- Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

- 4-Bromo-1,3-dimethyl-1H-pyrazole | C5H7BrN2 | CID 12615416. PubChem.

- 4-Bromo-3,5-dimethylpyrazole-1-methanol. the NIST WebBook.

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. visnav.in [visnav.in]

- 3. scielo.org.mx [scielo.org.mx]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. azooptics.com [azooptics.com]

- 7. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. researchgate.net [researchgate.net]

4-bromo-1-tosyl-1H-pyrazole molecular weight

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 4-bromo-1-tosyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, focusing on its core physicochemical properties, particularly its molecular weight. It also delves into the rationale behind its synthesis and its significance as a versatile intermediate in medicinal chemistry and drug development.

Core Physicochemical Properties

The foundational characteristics of a chemical compound are critical for its application in research and development. For this compound, a precise understanding of its molecular weight is paramount for stoichiometric calculations in synthesis, analytical characterization, and biochemical assays.

Molecular Formula and Structure

The systematic name this compound defines its structure unambiguously. It consists of a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position and a tosyl (p-toluenesulfonyl) group at the 1-position nitrogen.

-

Pyrazole Core : C₃H₄N₂

-

4-Bromo Substitution : A bromine atom replaces a hydrogen atom at the C4 position.

-

1-Tosyl Substitution : A tosyl group (CH₃C₆H₄SO₂-) replaces the hydrogen atom at the N1 position.

This assembly of atoms results in the molecular formula: C₁₀H₉BrN₂O₂S .

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the molecular weight is calculated as follows.[1]

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 10 | 12.011[2][3][4][5][6] | 120.110 |

| Hydrogen | H | 9 | 1.008[7][8][9][10] | 9.072 |

| Bromine | Br | 1 | 79.904[11][12][13][14][15] | 79.904 |

| Nitrogen | N | 2 | 14.007[16][17][18][19][20] | 28.014 |

| Oxygen | O | 2 | 15.999[21][22][23][24] | 31.998 |

| Sulfur | S | 1 | 32.065[25][26][27][28] | 32.065 |

| Total | 301.163 |

Therefore, the molecular weight of this compound is 301.16 g/mol .

Synthesis and Rationale

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry, driven by their wide range of biological activities.[29] The introduction of a tosyl group and a bromine atom onto the pyrazole scaffold serves specific, strategic purposes.

Synthetic Strategy Overview

A common pathway to this compound involves a multi-step sequence, typically starting from a 1,3-dicarbonyl compound.

Sources

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. webqc.org [webqc.org]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Bromine - Wikipedia [en.wikipedia.org]

- 12. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 14. byjus.com [byjus.com]

- 15. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 18. youtube.com [youtube.com]

- 19. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 20. Nitrogen - Wikipedia [en.wikipedia.org]

- 21. fiveable.me [fiveable.me]

- 22. princeton.edu [princeton.edu]

- 23. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

- 24. youtube.com [youtube.com]

- 25. echemi.com [echemi.com]

- 26. quora.com [quora.com]

- 27. accessscience.com [accessscience.com]

- 28. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]

- 29. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-Bromo-1-tosyl-1H-pyrazole

Introduction

4-Bromo-1-tosyl-1H-pyrazole is a highly versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a pyrazole core, a common scaffold in biologically active molecules, functionalized with a bromine atom at the 4-position and a tosyl (p-toluenesulfonyl) group on a ring nitrogen.[1] The bromine atom serves as a convenient handle for a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments.[2] The tosyl group acts as a robust protecting group for the pyrazole nitrogen, enhancing stability and modifying the electronic properties of the ring system. This guide provides a detailed exploration of the primary starting materials and synthetic strategies to access this valuable intermediate, focusing on the underlying chemical principles and providing field-tested experimental protocols.

Core Synthetic Strategy: A Two-Step Sequential Functionalization

The most direct and commonly employed strategy for the synthesis of this compound involves a two-step sequence starting from the parent heterocycle, 1H-pyrazole. This approach is favored for its linearity and reliance on well-understood, high-yielding transformations.

-

Step 1: Electrophilic Bromination. The pyrazole ring is first regioselectively brominated at the C4 position to yield the key intermediate, 4-bromo-1H-pyrazole.

-

Step 2: N-Tosylation. The N-H proton of 4-bromo-1H-pyrazole is then substituted with a p-toluenesulfonyl group.

This logical progression allows for the isolation and purification of the brominated intermediate before proceeding to the final step.

Caption: Primary two-step synthetic workflow.

Section 1: Synthesis of the Key Intermediate: 4-Bromo-1H-pyrazole

The critical first step is the selective introduction of a bromine atom onto the pyrazole ring. This is achieved via electrophilic aromatic substitution.

Primary Route: Direct Bromination of 1H-Pyrazole

Causality & Mechanistic Insight: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible carbon, leading to high regioselectivity for bromination at this site. Common brominating agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) serve as the source of the electrophilic bromine species (Br⁺ or its equivalent).[2]

Starting Materials & Reagents Overview:

| Reagent/Material | Role | Key Considerations |

| 1H-Pyrazole | Starting Material | Commercially available, should be pure and dry. |

| N-Bromosuccinimide (NBS) | Brominating Agent | Solid, easier to handle than liquid bromine. Often preferred for mild conditions. |

| Elemental Bromine (Br₂) | Brominating Agent | Highly reactive and corrosive liquid. Effective but requires careful handling. |

| Dichloromethane (DCM) | Solvent | Common inert solvent for NBS brominations. |

| Acetic Acid | Solvent | Often used with liquid bromine. |

| Sodium Bicarbonate (aq.) | Quenching Agent | Neutralizes acidic byproducts (HBr) and destroys excess bromine. |

| Sodium Thiosulfate (aq.) | Quenching Agent | Effectively quenches excess bromine. |

Detailed Experimental Protocol (Representative)

This protocol utilizes N-Bromosuccinimide for a controlled and efficient bromination.

-

Reaction Setup: To a solution of 1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until full consumption of the starting material is observed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (approx. 5 volumes). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with a 10% aqueous sodium thiosulfate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure 4-bromo-1H-pyrazole.

Alternative Route: De Novo Ring Synthesis

In cases where substituted pyrazoles are desired or when starting from non-pyrazole precursors is advantageous, the 4-bromopyrazole core can be constructed directly. A highly efficient method is the one-pot condensation/bromination reaction.[2][3]

Causality & Mechanistic Insight: This approach first involves the classic Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound condenses with a hydrazine to form the pyrazole ring.[4] By including the brominating agent in the same pot, the newly formed, electron-rich pyrazole is immediately brominated in situ. This avoids a separate isolation step, improving overall efficiency.[2][5]

Caption: One-pot synthesis of substituted 4-bromopyrazoles.

Section 2: N-Tosylation of 4-Bromo-1H-pyrazole

With the 4-bromo-1H-pyrazole intermediate in hand, the final step is the installation of the tosyl group onto the ring nitrogen.

Causality & Mechanistic Insight: The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base (e.g., triethylamine, sodium hydride). The resulting pyrazolide anion is a potent nucleophile that readily attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), displacing the chloride and forming the N-S bond.[6][7] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly for less reactive substrates.[8][9]

Starting Materials & Reagents Overview:

| Reagent/Material | Role | Key Considerations |

| 4-Bromo-1H-pyrazole | Starting Material | Should be pure and completely dry. |

| p-Toluenesulfonyl Chloride (TsCl) | Tosylating Agent | Solid, should be of high purity. Can be corrosive. |

| Triethylamine (TEA) or Pyridine | Base | Scavenges the HCl byproduct. Must be anhydrous. |

| 4-(Dimethylamino)pyridine (DMAP) | Catalyst (Optional) | Nucleophilic catalyst; use in substoichiometric amounts (0.05-0.1 eq.). |

| Dichloromethane (DCM) | Solvent | Common inert solvent. Must be anhydrous. |

| Sodium Hydride (NaH) | Strong Base (Alternative) | Used for less reactive systems to fully deprotonate the pyrazole. Requires anhydrous THF and careful handling. |

Detailed Experimental Protocol

This protocol is a standard procedure for N-tosylation using triethylamine as the base.

-

Reaction Setup: Dissolve 4-bromo-1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen). Add 4-(dimethylaminopyridine) (DMAP, 0.1 eq.).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 1.5 eq.) dropwise.

-

Tosylation: To the stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) slowly, either as a solid portion-wise or as a solution in a small amount of anhydrous DCM. Ensure the temperature is maintained at 0 °C.[8]

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction by TLC until completion.[8]

-

Work-up: Dilute the reaction mixture with water. Transfer to a separatory funnel and separate the layers.

-

Extraction & Washing: Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers and wash sequentially with 1M HCl (to remove TEA and DMAP), saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford this compound as a pure solid.

Section 3: Alternative Global Synthetic Strategies

While the sequential bromination-tosylation is standard, alternative strategies exist that may offer advantages depending on the specific synthetic context.

Route Variation: Tosylation Followed by Bromination

It is also possible to reverse the order of operations: first protect the 1H-pyrazole with a tosyl group and then perform the electrophilic bromination.

Causality & Mechanistic Insight: The N-tosyl group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic substitution compared to the parent N-H pyrazole. However, the ring remains sufficiently activated for bromination at the C4 position to occur, often in excellent yields. This route can be advantageous if the tosylated pyrazole is already available or if the reaction conditions for bromination are more compatible with the protected intermediate. A study by He et al. demonstrated that N-tosylated pyrazol-5-amines can be efficiently brominated at the C4 position using NBS in DMSO, achieving high yields.[10]

Comparative Yields:

| Route | Step 1 Yield | Step 2 Yield | Reference |

| Tosylation then Bromination | High (N-Tosylation) | ~90% (Bromination of N-Tosyl pyrazole derivative) | [10] |

Convergent Synthesis Approaches

More advanced strategies can construct the final this compound skeleton in a more convergent fashion. For example, a temperature-controlled synthesis of 1-tosyl-1H-pyrazoles from α,β-alkynic N-tosylhydrazones has been reported.[11] By starting with a brominated α,β-alkynic precursor, this method could potentially provide direct access to the target molecule or a closely related analogue.

Conclusion

The synthesis of this compound is most reliably achieved through a robust two-step sequence starting from commercially available 1H-pyrazole. The initial electrophilic bromination at the C4 position, followed by N-tosylation, provides a logical and high-yielding pathway to the target compound. Understanding the causality behind each step—the inherent electronic properties of the pyrazole ring dictating regioselectivity and the nucleophilicity of the deprotonated nitrogen enabling tosylation—is key to successful execution. Alternative strategies, including reversing the reaction sequence or employing de novo ring construction, offer valuable flexibility for researchers and process development professionals, allowing the synthetic route to be tailored to specific substrate requirements and efficiency goals.

References

- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate.

- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA.

- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

- Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses.

- Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

- Wang, Y., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.

- Magano, J., et al. (2015). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry.

- ResearchGate. (2020). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles.

- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.

- ResearchGate. (2015). Bromination of Pyrazole and Pyrazolate Ligands.

- Liu, Y., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar.

- ChemAdvisors. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.

- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. rsc.org [rsc.org]

- 10. beilstein-archives.org [beilstein-archives.org]

- 11. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Electrophilic Bromination of 1-Tosyl-1H-Pyrazole: A Strategic Approach for Synthetic and Medicinal Chemists

An In-depth Technical Guide:

Executive Summary

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged scaffold is therefore of paramount importance to drug discovery programs. This technical guide provides an in-depth analysis of the electrophilic bromination of 1-tosyl-1H-pyrazole, a key intermediate for molecular elaboration. We will dissect the mechanistic principles governing the reaction's regioselectivity, present a field-proven experimental protocol, and discuss the strategic application of the resulting 4-bromo-1-tosyl-1H-pyrazole in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical chemical transformation.

The Strategic Importance of N-Tosyl Pyrazoles

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in hydrogen bonding have made it a highly sought-after motif in pharmaceutical design.[1] The N-H at position 1 can act as a hydrogen bond donor, while the pyridine-like nitrogen at position 2 serves as an acceptor, enabling diverse interactions with biological targets.[1] This versatility has led to the development of numerous blockbuster drugs incorporating the pyrazole core.

Bromination: Installing a Versatile Synthetic Handle

The introduction of a bromine atom onto an aromatic ring is a foundational strategy in organic synthesis. Aryl bromides are exceptionally stable and serve as versatile precursors for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig).[2][3] This allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simple, brominated building blocks.

The 1-Tosyl Group: A Controller of Reactivity

While the pyrazole ring is inherently electron-rich and reactive towards electrophiles, this high reactivity can sometimes lead to a lack of selectivity and undesired side reactions, such as poly-halogenation.[4] The installation of a p-toluenesulfonyl (tosyl) group at the N1 position serves two critical functions:

-

Protection: It protects the N-H proton from undesired reactions.[5]

-

Deactivation: As a potent electron-withdrawing group, the tosyl substituent significantly deactivates the pyrazole ring towards electrophilic attack.[5] This attenuation of reactivity is crucial for achieving controlled, mono-bromination.

This deliberate modulation of the electronic character of the pyrazole ring is a key strategic decision that enables clean and predictable outcomes.

Mechanistic Underpinnings: A Focus on Regioselectivity

Electrophilic Aromatic Substitution on Pyrazole

The electrophilic substitution of pyrazole is mechanistically analogous to that of other aromatic systems. The reaction proceeds through a two-step addition-elimination pathway involving a positively charged intermediate known as a Wheland or sigma complex.[6] The regiochemical outcome is dictated by the relative stability of the possible Wheland intermediates formed upon electrophilic attack at the C3, C4, or C5 positions.

The Inherent C4-Selectivity of the Pyrazole Ring

For an unsubstituted or N1-substituted pyrazole, electrophilic attack overwhelmingly favors the C4 position.[6][7] This preference can be rationalized by examining the resonance structures of the Wheland intermediates:

-

Attack at C3 or C5: This results in an intermediate where the positive charge is placed on a nitrogen atom that is part of an azomethine unit (C=N+), a highly unstable and energetically unfavorable arrangement.[6]

-

Attack at C4: This pathway allows the positive charge to be delocalized across the C3-N2-N1-C5 framework without placing a formal positive charge on the pyridine-like N2 nitrogen. This results in a significantly more stable intermediate, making the C4 position the kinetic and thermodynamic product.

The presence of the electron-withdrawing tosyl group at N1 further depletes electron density from the N1 and adjacent C5 positions, reinforcing the inherent preference for electrophilic attack at the more electron-rich and sterically accessible C4 carbon.

Field-Validated Experimental Protocol

Rationale for Reagent Selection

While molecular bromine (Br₂) can be used, it is highly corrosive and its use can generate stoichiometric amounts of HBr, often leading to side reactions.[4] N-Bromosuccinimide (NBS) is a superior alternative for this transformation.[8] It is a crystalline, easy-to-handle solid that serves as a source of an electrophilic bromine atom ("Br⁺"). Reactions with NBS are typically cleaner, proceed under milder conditions, and avoid the generation of corrosive byproducts.[8][9] Dimethylformamide (DMF) is an excellent solvent choice due to its ability to dissolve the polar starting material and stabilize the charged intermediates of the reaction.[9]

Step-by-Step Synthesis of this compound

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure the desired product is obtained with high purity.

Materials & Equipment:

-

1-Tosyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice-water bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-tosyl-1H-pyrazole (1.0 eq). Dissolve the solid in anhydrous DMF (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the internal temperature to 0 °C.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the cooled solution in small portions over 20 minutes. Maintaining the temperature at 0 °C is critical to control the reaction rate and minimize side products.

-

Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes following the complete addition of NBS.

-

Monitoring: Allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using an eluent such as 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Add a small amount of saturated aqueous sodium thiosulfate solution to quench any unreacted bromine source. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine. This removes residual DMF and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques. The following data serves as a reference for this compound (CAS 116228-41-2).[10]

-

Molecular Weight: 301.16 g/mol

-

Appearance: White to off-white solid

-

¹H NMR (CDCl₃, 400 MHz): δ 8.07 (d, 1H), 7.85 (d, 2H), 7.59 (d, 1H), 7.35 (d, 2H), 2.43 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 146.4, 142.8, 134.5, 131.2, 130.2, 127.4, 93.9, 21.8.

Data Visualization

Table 1: Comparison of Brominating Agents for Pyrazoles

| Brominating Agent | Typical Solvent(s) | Conditions | Advantages | Disadvantages | Reference(s) |

| Br₂ | CH₂Cl₂, AcOH | 0 °C to RT | Inexpensive, powerful | Corrosive, generates HBr, can lead to polybromination | [4][11] |

| NBS | DMF, CH₂Cl₂, CCl₄ | 0 °C to RT | Easy to handle solid, mild, high selectivity | More expensive than Br₂ | [8][9] |

| N-Bromosaccharin | Solvent-free | RT | Efficient, mild conditions | Less common than NBS | [2] |

| Oxone® / NaBr | H₂O / CH₃CN | RT | Green chemistry approach, uses bromide salt | Requires an oxidant, aqueous workup | [7] |

Diagram: Mechanism of Electrophilic Bromination

Caption: Mechanism of C4-bromination on 1-tosyl-1H-pyrazole.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

Application in Drug Discovery

The true value of this compound lies in its capacity as a versatile building block for library synthesis and lead optimization. The C4-bromo substituent is perfectly poised for a multitude of palladium-catalyzed cross-coupling reactions. This enables the rapid introduction of diverse chemical functionalities, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position.

For a drug development professional, this means that from a single, readily prepared intermediate, a vast chemical space can be explored. The tosyl group can be retained in the final molecule or removed under specific conditions to reveal the N-H for further functionalization or to act as a hydrogen bond donor in the final pharmacophore. The synthesis of complex pyrazole-based kinase inhibitors, GPCR modulators, and anti-infective agents often relies on such a strategy, where a halogenated intermediate is the linchpin of the entire synthetic route.

References

- The Bromination of Pyrazabole. (n.d.).

- The Royal Society of Chemistry. (2016). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.

- Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2021).

- Jadhav, S. D., et al. (2020). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. International Journal of Chemical Sciences. [Link]

- Lahm, G. P. (2006). Conversion of 2-pyrazolines to pyrazoles using bromine.

- Li, Q., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

- Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (2023).

- Krayer, M., et al. (2022). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E. [Link]

- Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. (n.d.).

- Davoodnia, A., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. E-Journal of Chemistry. [Link]

- Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- Tosyl group. (n.d.). Wikipedia. [Link]

- Niknam, K., & Panahi, F. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Arkivoc. [Link]

- 1H-pyrazole, 4-bromo-1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-. (n.d.). SpectraBase. [Link]

- Regioselectivity of pyrazole bromin

- Reed, J. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank. [Link]

- N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

- Zhang, A. (2013).

- Pyrazole. (2018). SlideShare. [Link]

- Habashy, M. M., et al. (2005). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences. [Link]

- Bromination of pyrazole derivatives. (n.d.).

- Kumar, V., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

- Acar, Ç., et al. (2024).

- Kumar, D., et al. (2019).

- Sviridov, S. I., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

- Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2018).

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tosyl group - Wikipedia [en.wikipedia.org]

- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 7. researchgate.net [researchgate.net]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. books.rsc.org [books.rsc.org]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stability and Storage of 4-bromo-1-tosyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Intricacies of a Key Synthetic Intermediate

As a Senior Application Scientist, I have frequently encountered the challenges researchers face in handling and storing complex organic molecules. 4-bromo-1-tosyl-1H-pyrazole, a versatile intermediate in pharmaceutical synthesis, is a prime example of a compound whose stability is paramount to the success of multi-step synthetic campaigns. This guide is born out of the necessity for a centralized, in-depth resource that moves beyond generic handling instructions. It is designed to provide a comprehensive understanding of the chemical behavior of this molecule, empowering you to make informed decisions that ensure its integrity from the moment it arrives in your lab to its final use. By delving into the causality behind its potential degradation and outlining robust, self-validating protocols, this document aims to be an indispensable tool in your research endeavors.

Chemical and Physical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its behavior and establishing appropriate handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₂S | [1] |

| Molecular Weight | 301.16 g/mol | [1] |

| CAS Number | 116228-41-2 | [1] |

| Appearance | Typically a solid | Inferred from related compounds |

| Purity | Commercially available up to 98% | [1] |

Key Structural Features Influencing Stability

The stability of this compound is governed by the interplay of its three key functional components: the pyrazole ring, the N-tosyl group, and the bromine substituent.

-